Fargesone A

FXR agonist liver fibrosis in vivo pharmacology

Fargesone A is a potent, selective Farnesoid X receptor (FXR) agonist (in vivo validated at 3 & 30 mg/kg i.p. in BDL-induced liver fibrosis models; in vitro at 10 μM in WRL68 hepatocytes). Unlike co-isolated lignans (fargesin, denudatin B), Fargesone A uniquely engages FXR. It serves as an authenticated reference standard (≥98% HPLC) for quantitation and a synthetic scaffold (9-step total synthesis) for SAR optimization of non-steroidal FXR agonists. Prioritize this defined compound to ensure target engagement and reproducible results in metabolic liver disease research.

Molecular Formula C21H24O6
Molecular Weight 372.4 g/mol
Cat. No. B8099879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFargesone A
Molecular FormulaC21H24O6
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC1C(OC2C1(C(=CC(=O)C2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C21H24O6/c1-5-6-14-15(22)10-18(23-3)21(24-4)12(2)19(27-20(14)21)13-7-8-16-17(9-13)26-11-25-16/h5,7-10,12,14,19-20H,1,6,11H2,2-4H3/t12-,14+,19+,20+,21+/m0/s1
InChIKeyCOELSLLVNMRXHB-AMINHBBYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fargesone A for Research Procurement: Chemical Identity, Source and Classification


Fargesone A (CAS: 116424-69-2) is a naturally occurring neolignan belonging to the phenylpropanoid-derived benzofuran class [1]. First isolated and structurally characterized from the flower buds of Magnolia fargesii, it has since been identified in several Magnolia species including M. sprengeri and M. denudata [2][3]. The compound features a polycyclic framework with five contiguous stereogenic centers and a molecular formula of C21H24O6 (exact mass 372.1573) [4]. For procurement purposes, Fargesone A is available as a reference standard (≥98% purity confirmed by HPLC and NMR) and as a research-grade compound for in vitro and in vivo pharmacology studies .

Why Generic Substitution with Other Magnolia-Derived Lignans Fails for FXR-Targeted Research


Procurement of generic Magnolia lignans or other neolignan-class compounds as substitutes for Fargesone A is scientifically unsound. Fargesone A has been specifically identified through high-throughput screening as a potent and selective Farnesoid X receptor (FXR) agonist, a molecular target critical for metabolic and hepatic disease research [1]. Closely related structural analogs from the same plant source—including fargesin, denudatin B, fargesone B, and fargesone C—exhibit distinct biological profiles that are not interchangeable. For instance, fargesin (C21H22O6), which differs from Fargesone A only by a reduction of 2 hydrogen atoms (MW 370.40 vs 372.41), demonstrates antihypertensive activity via oxidative stress attenuation and NO release rather than FXR agonism [2]. Similarly, denudatin B and other co-isolated neolignans show PAF antagonism and anti-inflammatory activities through mechanisms unrelated to FXR activation [3]. Therefore, substituting any of these compounds in FXR-targeted assays would yield false-negative results or confounding off-target effects. The quantitative evidence below substantiates Fargesone A's specific differentiation.

Fargesone A: Quantitative Comparative Evidence for Scientific Selection


Fargesone A Demonstrates Validated In Vivo Efficacy in BDL-Induced Liver Fibrosis Model Not Established for Structural Analogs

Fargesone A has been validated in a bile duct ligation (BDL)-induced chronic liver fibrosis mouse model, demonstrating significant amelioration of pathological features at both 3 mg/kg and 30 mg/kg doses via intraperitoneal injection daily for 7 days [1]. In contrast, no published in vivo efficacy data exist for the closest structural analogs fargesone B, fargesone C, or denudatin B in any liver disease model. While fargesin has reported antihypertensive effects in a 2-kidney, 1-clip (2K1C) hypertensive rat model, its activity in liver fibrosis models has not been documented [2]. This absence of liver-protective in vivo data for Fargesone A's immediate structural relatives creates a clear differentiation for researchers selecting compounds for hepatic disease studies.

FXR agonist liver fibrosis in vivo pharmacology

Fargesone A Pharmacokinetic Profile in Mice Establishes Oral Bioavailability Baseline Absent for Fargesone B and C

Comprehensive pharmacokinetic parameters have been determined for Fargesone A in mice following both intravenous (5 mg/kg) and oral (10 mg/kg) administration [1]. Key parameters include an oral bioavailability (F) of 10.8±3.2%, terminal half-life (t1/2) of 0.33±0.04 hours following oral dosing, Cmax of 104±16 ng/mL, and AUC0-t of 101±32 ng/mL*h . In contrast, no pharmacokinetic data have been published for fargesone B, fargesone C, or fargesin in any species. This represents a critical differentiation for researchers requiring compounds with established ADME profiles for in vivo study design.

pharmacokinetics oral bioavailability mouse model

Scalable 9-Step Biomimetic Total Synthesis Enables Reliable Supply Chain vs. Unreliable Natural Isolation

A biomimetic and scalable 9-step total synthesis of Fargesone A has been developed, providing a reliable chemical supply route that circumvents the low and variable yields inherent in natural product isolation from Magnolia plant material [1][2]. Prior to this synthetic advance, the extremely low isolation yield directly from M. fargesii severely impeded biological exploration and potential development [3]. In contrast, fargesone B and fargesone C currently lack published total synthesis routes and remain accessible only through natural product isolation, which yields limited quantities (e.g., 17.7 mg fargesone B and 33.2 mg fargesone C from 370 mg crude extract in HSCCC purification) [4].

chemical synthesis supply chain scalability

Fargesone A: Defined Research Application Scenarios for Procurement Decision-Making


Validated Tool Compound for In Vivo FXR Agonism Studies in Liver Fibrosis

Researchers investigating FXR-mediated hepatoprotection in chronic liver disease models should prioritize Fargesone A over other Magnolia-derived lignans. The compound's demonstrated efficacy in ameliorating pathological features in the bile duct ligation (BDL)-induced chronic liver fibrosis mouse model at 3 and 30 mg/kg i.p. doses provides a validated experimental system [1]. This in vivo validation is absent for structural analogs including fargesone B, fargesone C, and denudatin B. The established PK profile (t1/2 0.33 h p.o.; F 10.8%) further enables rational dosing for repeat-administration studies .

Reference Standard for Analytical Method Development and Quality Control of Magnolia-Derived Products

Fargesone A serves as an authenticated reference standard for HPLC and LC-MS method development and quality control of Magnolia botanical products. HSCCC-purified material achieves >95% purity as determined by HPLC, with structural confirmation by 1H NMR, 13C NMR, and ESI-MS [2]. Commercially available reference standards are provided at ≥98% purity with H-NMR confirmation, suitable for quantitative analysis in metabolomics studies and botanical authentication protocols .

Chemical Synthesis Reference and Starting Material for FXR-Targeted Medicinal Chemistry

Medicinal chemistry programs targeting FXR with novel chemical scaffolds can utilize Fargesone A as a structurally validated starting point for derivatization. The established 9-step biomimetic asymmetric total synthesis route from commercially available starting materials provides a framework for analog generation [3]. This synthetic accessibility—unavailable for fargesone B and fargesone C—positions Fargesone A as the rational scaffold choice for structure-activity relationship (SAR) studies aimed at optimizing FXR agonism while addressing the limitations (e.g., pruritus) associated with the FDA-approved FXR agonist obeticholic acid (OCA) [4].

In Vitro Hepatocyte Model Studies of FXR-Dependent Lipid Metabolism

For in vitro investigations of FXR-dependent hepatocyte function, Fargesone A (10 μM, 24-hour exposure) has been established to alleviate hepatocyte disorders and lipid accumulation in human liver WRL68 cells in an FXR-dependent manner [5]. This validated cell-based assay provides a defined experimental window for studying FXR-mediated regulation of lipid metabolism and cell death pathways. Procurement of the specific compound—rather than fargesin or other lignans lacking FXR agonism characterization—ensures target engagement consistent with published findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fargesone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.